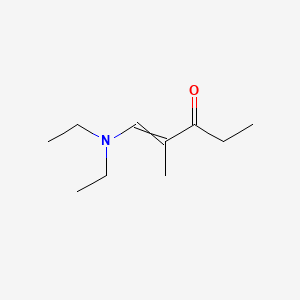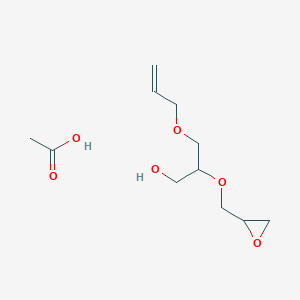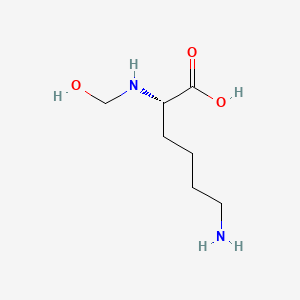
Monomethylollysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethylollysine is a derivative of lysine, an essential amino acid. It is a post-translational modification where a single methyl group is added to the ε-amino group of lysine. This modification plays a crucial role in various biological processes, including gene expression regulation, protein-protein interactions, and cellular signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of monomethylollysine typically involves the methylation of lysine. One common method is the reductive methylation of lysine using formaldehyde and sodium cyanoborohydride . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the ε-position .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods using lysine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the ε-amino group of lysine, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Monomethylollysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to lysine or other derivatives.
Substitution: Substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Applications De Recherche Scientifique
Monomethylollysine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins.
Mécanisme D'action
Monomethylollysine exerts its effects by modifying the structure and function of proteins. The addition of a methyl group to lysine can alter the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including transcription, DNA repair, and signal transduction .
Comparaison Avec Des Composés Similaires
Monomethylollysine is part of a homologous series of methylated lysines, including dimethyllysine and trimethyllysine. Compared to these compounds, this compound is unique in its ability to modulate specific protein functions without causing significant changes in charge or hydrophobicity . Similar compounds include:
Dimethyllysine: Contains two methyl groups on the ε-amino group.
Trimethyllysine: Contains three methyl groups on the ε-amino group.
Acetyllysine: Contains an acetyl group on the ε-amino group.
This compound’s unique properties make it a valuable tool in studying protein function and regulation.
Propriétés
Numéro CAS |
60052-84-8 |
|---|---|
Formule moléculaire |
C7H16N2O3 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2S)-6-amino-2-(hydroxymethylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1 |
Clé InChI |
HRTUATFMHZMKRU-LURJTMIESA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NCO |
SMILES canonique |
C(CCN)CC(C(=O)O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


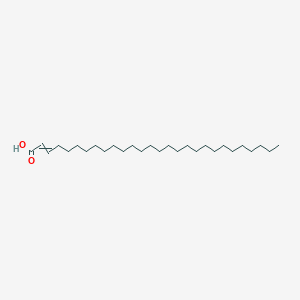

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
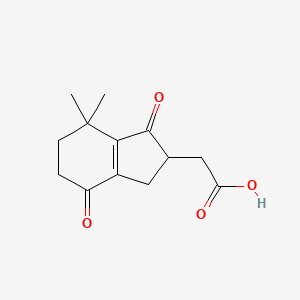
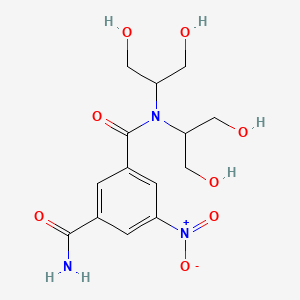
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)
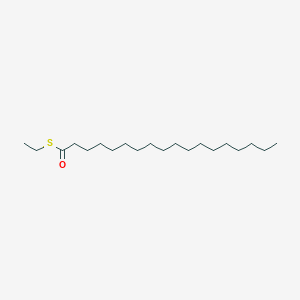
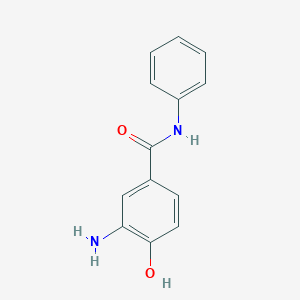

![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)

